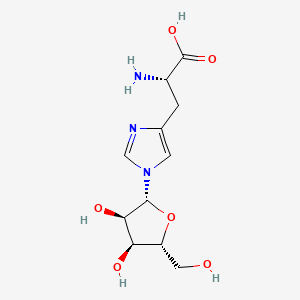
n-Ribosylhistidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ribosylhistidine, also known as his-R, belongs to the class of organic compounds known as histidine and derivatives. Histidine and derivatives are compounds containing cysteine or a derivative thereof resulting from reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). This compound has been detected in multiple biofluids, such as urine and blood. This compound has been linked to the inborn metabolic disorders including histidinemia.
This compound is a glyco-amino acid.
科学的研究の応用
Metabolic Studies
Role in Histidinemia
n-Ribosylhistidine has been identified as a metabolite associated with histidinemia, a genetic disorder characterized by elevated levels of histidine in urine. Studies have shown that urinary excretion of this compound is significantly correlated with dietary intake of histidine. In histidinemic patients, the urinary concentration of this compound was found to be markedly higher than in healthy individuals, indicating its potential as a biomarker for metabolic disorders related to histidine metabolism .
Biosynthetic Pathways
Research into the biosynthesis of this compound has revealed its formation through enzymatic processes involving NAD(P)+ nucleosidase. Understanding these pathways is crucial for elucidating the biochemical mechanisms underlying metabolic disorders and for developing targeted therapies .
Nutritional Interventions
Diet Quality Assessment
Recent studies have utilized this compound as a biomarker in nutritional interventions aimed at improving diet quality among children. In a controlled trial, changes in urinary metabolomic profiles were analyzed following dietary modifications. This compound levels were negatively associated with diet quality indices, suggesting its potential utility in assessing dietary impacts on health .
| Study | Population | Intervention | Findings |
|---|---|---|---|
| ALINFA Trial | Spanish children aged 6-12 | Fixed meal plan including healthy foods | Decreased levels of this compound correlated with improved diet quality |
Therapeutic Potential
Protein Interaction Studies
this compound's incorporation into proteins has been explored for its implications in protein stability and function. Its ability to act as an acceptor site for ADP-ribosylation suggests that it may play a role in post-translational modifications that affect protein activity and interactions. This aspect is particularly relevant in the study of proteins involved in pathogenic mechanisms, such as those related to anthrax toxin .
Biotechnological Applications
Synthetic Biology
The synthesis of this compound and its derivatives has implications for synthetic biology, particularly in the design of novel peptides and proteins with enhanced stability and functionality. Techniques such as solid-phase peptide synthesis have been employed to create ribofuranosylated histidine-containing peptides, which could be used in therapeutic applications or as research tools .
Case Study 1: Histidinemia Research
In a study involving patients with histidinemia, researchers analyzed urinary metabolites and found that this compound levels were significantly elevated compared to controls. This finding supports the hypothesis that this compound is a key metabolite in the pathophysiology of this disorder .
Case Study 2: Nutritional Intervention Study
A randomized controlled trial assessed the impact of dietary changes on children's health markers. The study identified this compound as a significant metabolite that decreased following improved dietary intake, indicating its potential as a biomarker for nutritional quality .
特性
CAS番号 |
98379-91-0 |
|---|---|
分子式 |
C11H17N3O6 |
分子量 |
287.27 g/mol |
IUPAC名 |
(2S)-2-amino-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C11H17N3O6/c12-6(11(18)19)1-5-2-14(4-13-5)10-9(17)8(16)7(3-15)20-10/h2,4,6-10,15-17H,1,3,12H2,(H,18,19)/t6-,7+,8+,9+,10+/m0/s1 |
InChIキー |
TTYCFBAOLXCFAB-VAPHQMJDSA-N |
SMILES |
C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)O)N |
異性体SMILES |
C1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C[C@@H](C(=O)O)N |
正規SMILES |
C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)O)N |
Key on ui other cas no. |
98379-91-0 |
物理的記述 |
Solid |
同義語 |
His-R N(tau)-ribosylhistidine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















